molecular formula C8H9N3 B100317 N-Methyl-1H-benzo[d]imidazol-2-amine CAS No. 17228-38-5

N-Methyl-1H-benzo[d]imidazol-2-amine

Cat. No. B100317
CAS RN: 17228-38-5
M. Wt: 147.18 g/mol
InChI Key: ALBBQFWHUCTZFM-UHFFFAOYSA-N
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Description

N-Methyl-1H-benzo[d]imidazol-2-amine (NMB) is a synthetic compound that has been studied for its potential applications in laboratory experiments and scientific research. NMB is a heterocyclic compound, meaning that it contains at least one ring of atoms in its structure, and is composed of nitrogen, carbon, and hydrogen atoms. It is a highly reactive compound and is used in a wide range of applications, including as a reagent for the synthesis of other compounds. NMB has also been studied for its potential applications in biochemistry, physiology, and pharmacology.

Scientific Research Applications

Pharmaceutical Applications

N-Methyl-1H-benzo[d]imidazol-2-amine: is a core structure in many pharmacologically active compounds. Its derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties . For instance, compounds with this structure have been used in the synthesis of drugs like clemizole and astemizole , which are antihistaminic agents.

Antimicrobial Activity

The antimicrobial potential of N-Methyl-1H-benzo[d]imidazol-2-amine derivatives has been explored through various synthetic routes. These compounds have shown effectiveness against strains like S. aureus and C. albicans , with some studies using the disc diffusion technique for activity determination .

Chemical Synthesis

This compound plays a significant role in the synthesis of imidazole-containing molecules. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles, which are key components in functional molecules used in everyday applications .

Antitumor Activity

Research has indicated that derivatives of N-Methyl-1H-benzo[d]imidazol-2-amine can exhibit antitumor properties. The design and synthesis of new derivatives aim to explore their potential as pharmacological blockers in cancer treatment strategies .

properties

IUPAC Name

N-methyl-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBBQFWHUCTZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350307
Record name N-Methyl-1H-benzo[d]imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1H-benzo[d]imidazol-2-amine

CAS RN

17228-38-5
Record name N-Methyl-1H-benzo[d]imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-1H-benzo[d]imidazol-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Chloro-1H-benzo[d]imidazole (20 g, 131.08 mmol) was charged to high pressure autoclave PV10832 (Hastelloy 450 ml) with methylamine (260 mL, 131.08 mmol) and sealed on its trolley and the resulting solution heated to 160° C. in high pressure blast cell 60 for 16 hours. The pressure in the autoclave reached 11 bar. The solvent was removed under reduced pressure to afford a brown oil. EtOH was added and the solvent again removed to afford a brown foam. The foam was dissolved in a minimum of hot acetone. This was then allowed to cool. The resultant solid was filtered affording N-methyl-1H-benzo[d]imidazol-2-amine (9.91 g, 51%); 1H NMR (400 MHz, DMSO-d6) 2.83 (3H, s), 6.87-7.00 (2H, m), 7.05-7.25 (2H, m), 7.49 (1H, s).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
Hastelloy
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
HG Bonacorso, TP Calheiro, N Zanatta… - Monatshefte für Chemie …, 2015 - Springer
This study describes a simple, efficient, and environmentally benign procedure for synthesizing a novel series of 13 N-(pyrimidinyl)-N-(1H-benzo[d]imidazolyl)amines, from the …
Number of citations: 4 link.springer.com
L Veltri, SV Giofrè, P Devo, R Romeo… - The Journal of …, 2018 - ACS Publications
A novel carbonylative approach to the synthesis of functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles is presented. The method consists of the oxidative aminocarbonylation of N-…
Number of citations: 25 pubs.acs.org
J Zhu, CF Wu, X Li, GS Wu, S Xie, QN Hu… - Bioorganic & medicinal …, 2013 - Elsevier
A series of novel 2-aminobenzimidazole derivatives were synthesized under microwave irradiation. Their biological activities were evaluated on acetylcholinesterase (AChE) and …
Number of citations: 56 www.sciencedirect.com
X He, SK Lakkaraju, M Hanscom, Z Zhao, J Wu… - Bioorganic & medicinal …, 2015 - Elsevier
Positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5) are promising therapeutic agents for treating traumatic brain injury (TBI). Using computational …
Number of citations: 25 www.sciencedirect.com
KM Foote, JWM Nissink, T McGuire, P Turner… - 2018 - ACS Publications
The kinase ataxia telangiectasia mutated and rad3 related (ATR) is a key regulator of the DNA-damage response and the apical kinase which orchestrates the cellular processes that …
Number of citations: 208 pubs.acs.org
GG Fan, BW Jiang, W Sang, H Cheng… - The Journal of …, 2021 - ACS Publications
Herein, a metal-free and solvent-free protocol was developed for the C–N coupling of heteroaryl halides and amines, which afforded numerous heteroaryl amines or their …
Number of citations: 7 pubs.acs.org
ZS Al-Taie - 2019 - search.proquest.com
A series of amino acid substituted guanidines of general structure I and II (AA= L-Proline, L-alanine and L-phenylalanine derivatives;(R, R1, R2= H, Me, Alkyl, Aryl, Boc, Cbz) were …
Number of citations: 4 search.proquest.com

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